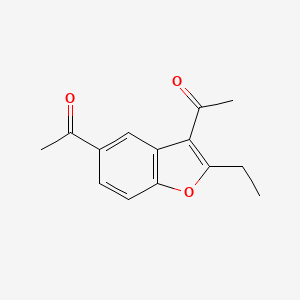

1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one

Overview

Description

1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and drug development

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular targets involved.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .

Result of Action

Given the known biological activities of benzofuran derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular levels . These could potentially include inhibiting tumor growth, killing or inhibiting the growth of bacteria, reducing oxidative stress, and inhibiting viral replication.

Action Environment

The action, efficacy, and stability of 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one could be influenced by a variety of environmental factors. These might include the pH and temperature of the environment, the presence of other compounds or substances, and the specific characteristics of the target cells or organisms .

Biochemical Analysis

Biochemical Properties

1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication . Additionally, they interact with sigma receptors, which are involved in cell signaling and neuroprotection . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to altered gene expression and changes in cellular metabolism, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in tissues . This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained biological activity, although the exact temporal dynamics may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzofuran derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives are often metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within tissues can impact its efficacy and toxicity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzofuran derivatives have been observed to localize within the mitochondria, where they can exert effects on mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxy phenol in the presence of iron(III) chloride as a catalyst and 2,2’-bipyridine as an additive . The reaction is carried out in dichloroethane at 70°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Comparison with Similar Compounds

2-Acetylbenzofuran: Shares a similar benzofuran core but differs in the position and type of substituents.

1-(1-Benzofuran-2-yl)ethan-1-one: Another benzofuran derivative with different functional groups.

Uniqueness: 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one is unique due to its specific acetyl and ethyl substituents, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications .

Biological Activity

1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one, with the chemical formula CHO and a molecular weight of 230.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran backbone with an acetyl group and an ethyl substituent. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-acetyl-2-ethyl-1-benzofuran-3-yl)ethanone |

| Molecular Weight | 230.26 g/mol |

| Chemical Formula | CHO |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Biological Activity Overview

Recent studies have highlighted the biological activities of benzofuran derivatives, including this compound. The following sections detail its potential anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Benzofuran derivatives have shown significant antitumor properties. A review of benzo[b]furan derivatives indicated that they could inhibit cancer cell proliferation effectively. For instance, compounds similar to this compound exhibited selective cytotoxicity against various human cancer cell lines. Key findings include:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| BNC105 | A549 (Lung Cancer) | 5.0 |

| 6a | HCT116 (Colon Cancer) | 4.0 |

These results suggest that structural modifications on the benzofuran ring can enhance potency against specific cancer types .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been explored extensively. In vitro studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

These findings suggest that the presence of specific functional groups in the structure enhances antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity for compounds related to this compound. For example:

| Fungal Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Aspergillus niger | 0.039 |

This antifungal activity is particularly relevant in the context of increasing fungal resistance to conventional treatments .

Case Studies

A notable study investigated the synthesis and biological evaluation of several benzofuran derivatives, including those structurally related to this compound. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer progression and bacterial cell wall synthesis.

Study Highlights

- Synthesis : The compounds were synthesized through a multi-step process involving cyclization reactions.

- Biological Testing : Each derivative was tested against various cell lines and microbial strains.

- Findings : Certain derivatives demonstrated enhanced potency compared to standard drugs used in treatment protocols.

Properties

IUPAC Name |

1-(3-acetyl-2-ethyl-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-4-12-14(9(3)16)11-7-10(8(2)15)5-6-13(11)17-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJWIUILEOUXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.